5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Overview
Description
“5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol” is a chemical compound with the CAS Number: 1259063-08-5 . It has a molecular weight of 153.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h11H,1-5H2 . This indicates the molecular structure of the compound.It’s a powder that’s stored at room temperature . The compound’s physical form, storage temperature, and purity are some of its key physical and chemical properties.
Scientific Research Applications
Polynitrogenated Potential Helicating Ligands
The synthesis of polynitrogenated ligands, including derivatives of [1,2,3]triazolo[1,5-a]pyridines, has been explored for potential applications as helicating compounds or luminescent sensors (Abarca, Ballesteros, & Chadlaoui, 2004).
Synthesis of Novel Pyridones and their Antimicrobial Evaluation
Novel benzoyl-N-substituted-amino and benzoyl-N-sulfonylamino pyridones, synthesized through reaction with cyanoacetohydrazide, demonstrate potential antimicrobial properties (Elgemeie et al., 2017).
Development of Efficient Synthesis Methods
Efficient synthesis methods have been developed for 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, expanding the scope for creating novel compounds with various potential applications (Ibrahim et al., 2011).
DFT Study of Triazolo Pyrimidine Derivatives
Density Functional Theory (DFT) studies on triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives offer insights into the regioselectivity of ring closure, aiding in the structural characterization of these novel heterocyclic systems (Mozafari et al., 2016).
Functionalized Building Blocks for Lead-Like Compound Design
Functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores have been prepared for potential use in developing lead-like compounds for drug discovery (Mishchuk et al., 2016).
Vibrational Dynamics and Molecular Structure Studies
Studies on the molecular structure and vibrational dynamics of triazolo[4,5-b]pyridine derivatives enhance understanding of their chemical properties, which can be pivotal in various scientific applications (Lorenc et al., 2007).
X-ray Structure Analysis for Pharmaceutical Applications
X-ray structure analysis of triazolopyridines, showcasing their potential for pharmaceutical applications, has been conducted to better understand their molecular arrangements and properties (El-Kurdi et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGCJPPWQVPERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol | |
CAS RN |
1259063-08-5 | |
Record name | {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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